![molecular formula C5H12ClNO B13614156 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminoethyl group, and a hydroxyl group.
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Aminoethylation: The next step involves the introduction of the aminoethyl group. This can be done through the reaction of the cyclopropane intermediate with an amine under controlled conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the reaction of the aminoethylcyclopropane intermediate with an oxidizing agent.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis to form different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases .
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, leading to specific biological effects. The cyclopropane ring and hydroxyl group also contribute to its overall activity by influencing its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride can be compared with other similar compounds, such as:
1-[(1R)-1-aminoethyl]cyclopropan-1-ol: Lacks the hydrochloride group, which may affect its solubility and stability.
1-[(1S)-1-aminoethyl]cyclopropan-1-olhydrochloride: The stereochemistry is different, which can influence its biological activity and interactions.
1-[(1R)-1-aminoethyl]cyclopropan-1-ol acetate: Contains an acetate group instead of a hydrochloride group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C5H12ClNO |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
1-[(1R)-1-aminoethyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
XYMDCPMLDIWSCJ-PGMHMLKASA-N |
Isomerische SMILES |
C[C@H](C1(CC1)O)N.Cl |
Kanonische SMILES |
CC(C1(CC1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


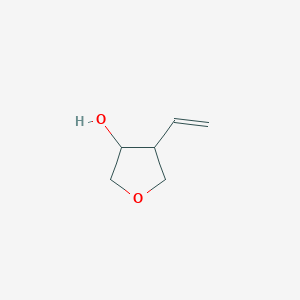

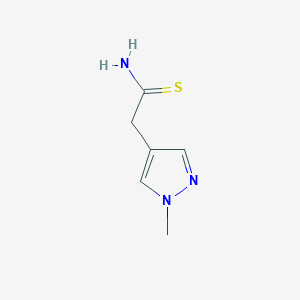
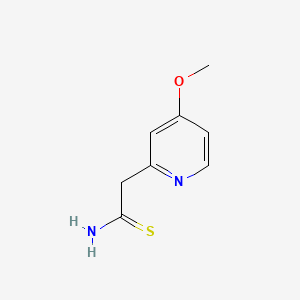
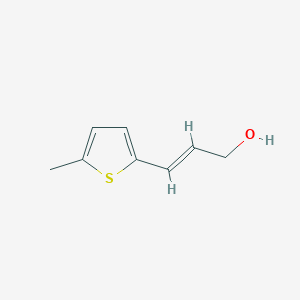
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
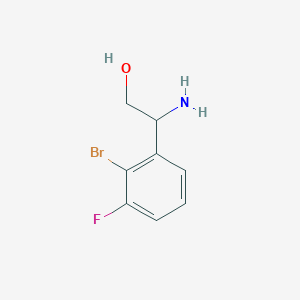

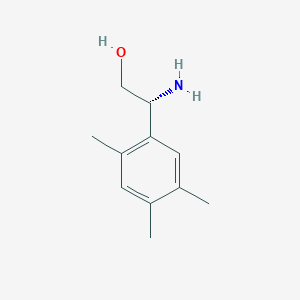
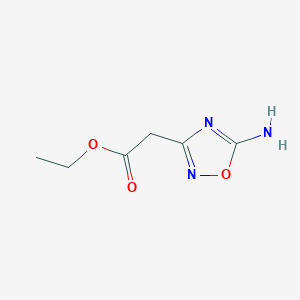
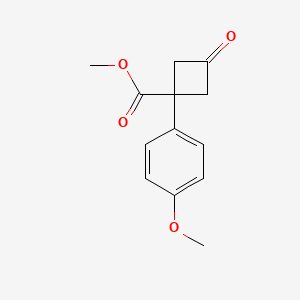
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

